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Compound of Interest

Compound Name: 2-Iodo-4-nitrobenzoic acid

Cat. No.: B1595640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

2-Iodo-4-nitrobenzoic acid (CAS No. 89459-38-1). The information presented herein is crucial

for the characterization and quality control of this important chemical intermediate in various

research and development applications. This document summarizes key data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and

provides generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Iodo-4-
nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~ 8.2 - 8.5 m
Aromatic protons adjacent to

the nitro group

~ 7.5 - 8.0 m
Aromatic proton adjacent to

the iodo group

~ 12.0 br s
Carboxylic acid proton (-

COOH)

Note: The chemical shift of the carboxylic acid proton is dependent on solvent and

concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 165 Carboxylic acid carbon (-COOH)

Note: Specific chemical shifts for the aromatic carbons are not readily available in the public

domain but a full spectrum is noted to be available on SpectraBase.[2] Carboxyl carbons in

aromatic acids typically absorb in the upfield end of the 165 to 185 δ range.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2500 - 3300 Carboxylic Acid O-H stretch (broad)

1700 Carboxylic Acid C=O stretch

1520 - 1350 Nitro Group N-O asymmetric stretch

Source: Expected ranges based on typical values for these functional groups.[1][3]
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Assignment

ESI- 292.912 [M-H]⁻

Note: The molecular weight of 2-Iodo-4-nitrobenzoic acid is 293.02 g/mol .[3]

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-4-nitrobenzoic acid in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should encompass the expected range of chemical shifts (typically 0-14

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.
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The spectral width should be set to cover the expected range for organic molecules

(typically 0-200 ppm).

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin
Solid Film Method)

Sample Preparation:

Dissolve a small amount (approx. 50 mg) of solid 2-Iodo-4-nitrobenzoic acid in a volatile

organic solvent like methylene chloride or acetone.[4]

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the

plate.[4]

Background Spectrum: Obtain a background spectrum of the clean, empty sample

compartment to correct for atmospheric and instrumental interferences.

Sample Spectrum Acquisition: Place the salt plate with the sample film into the

spectrometer's sample holder and acquire the IR spectrum.[4] Typically, spectra are collected

over a range of 4000-400 cm⁻¹.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small, solid sample of 2-Iodo-4-nitrobenzoic acid into the

mass spectrometer, typically using a direct insertion probe.[5] The sample must be volatile

enough to enter the gas phase upon heating.[5]
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Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and

fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

peak and interpret the fragmentation pattern to elucidate the structure of the molecule.[7]

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Iodo-4-nitrobenzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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